Cas no 480424-94-0 (4-Formamidophenylboronic acid, pinacol ester)

4-Formamidophenylboronic acid pinacol ester is a boronic acid derivative commonly used as an intermediate in organic synthesis and cross-coupling reactions, particularly in Suzuki-Miyaura couplings. The pinacol ester group enhances stability, improving handling and storage compared to the free boronic acid. This compound is valuable in pharmaceutical and materials science research due to its reactivity with aryl halides, enabling efficient C-C bond formation. The formamido substituent provides additional functionalization potential for further derivatization. Its crystalline solid form ensures consistent purity and ease of use in controlled reaction conditions. Suitable for applications requiring selective boronation, it is often employed in the synthesis of complex organic molecules.
4-Formamidophenylboronic acid, pinacol ester structure
480424-94-0 structure
商品名:4-Formamidophenylboronic acid, pinacol ester
CAS番号:480424-94-0
MF:C13H18BNO3
メガワット:247.09792
MDL:MFCD03789266
CID:328550

4-Formamidophenylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

    • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide
    • 4-Formamidophenylboronic acid, pinacol ester
    • 4-Formylaminophenylboronic acid, pinacol ester
    • 4-FORMYLAMINO-PHENYLBORONIC ACID, PINACOL ESTER
    • Formamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) phenyl]formamide
    • N[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-formamide
    • MDL: MFCD03789266
    • インチ: InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-7-11(8-6-10)15-9-16/h5-9H,1-4H3,(H,15,16)
    • InChIKey: CDYFHMUSLGPPMI-UHFFFAOYSA-N
    • ほほえんだ: CC1(C(C)(OB(O1)C2=CC=C(NC=O)C=C2)C)C

計算された属性

  • せいみつぶんしりょう: 247.13800
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 295
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: ソリッド
  • ゆうかいてん: 116.7-118.2°C
  • PSA: 47.56000
  • LogP: 2.26300
  • ようかいせい: 未確定

4-Formamidophenylboronic acid, pinacol ester セキュリティ情報

4-Formamidophenylboronic acid, pinacol ester 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Formamidophenylboronic acid, pinacol ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-2608-0.5G
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide
480424-94-0 >95%
0.5g
£30.00 2025-02-08
Chemenu
CM133929-1g
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide
480424-94-0 95%+
1g
$79 2022-09-01
Key Organics Ltd
AS-2608-5G
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide
480424-94-0 >95%
5g
£121.00 2025-02-08
abcr
AB172300-1 g
4-Formylaminophenylboronic acid, pinacol ester; .
480424-94-0
1g
€108.50 2023-05-07
TRC
F692113-500mg
4-Formamidophenylboronic acid, pinacol ester
480424-94-0
500mg
$161.00 2023-05-18
Apollo Scientific
OR11021-1g
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
480424-94-0
1g
£70.00 2023-06-14
Alichem
A019118655-25g
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide
480424-94-0 95%
25g
$479.44 2023-09-01
AK Scientific
AMTB595-250mg
4-Formamidophenylboronic acid pinacol ester
480424-94-0 97%
250mg
$24 2025-02-18
Chemenu
CM133929-1g
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide
480424-94-0 95 %
1g
$79 2021-08-05
Chemenu
CM133929-25g
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide
480424-94-0 95 %
25g
$459 2021-08-05

4-Formamidophenylboronic acid, pinacol ester 関連文献

4-Formamidophenylboronic acid, pinacol esterに関する追加情報

4-Formamidophenylboronic Acid, Pinacol Ester: A Comprehensive Overview

4-Formamidophenylboronic acid, pinacol ester, with the CAS number 480424-94-0, is a versatile compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is particularly notable for its role in cross-coupling reactions, a cornerstone of modern organic chemistry. The pinacol ester derivative of 4-formamidophenylboronic acid is highly valued for its stability and reactivity, making it an essential reagent in the construction of complex molecular architectures.

The synthesis of 4-formamidophenylboronic acid, pinacol ester typically involves a multi-step process that begins with the preparation of the corresponding boronic acid. Recent advancements in catalytic methods have significantly streamlined this process, enhancing both yield and purity. The use of transition metal catalysts, such as palladium complexes, has been pivotal in achieving these improvements. These catalysts not only accelerate the reaction but also enable the selective formation of the desired product, minimizing byproduct formation.

In terms of applications, 4-formamidophenylboronic acid, pinacol ester is widely employed in Suzuki-Miyaura coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds between boronic acids and aryl halides or other electrophiles. The ability to form these bonds under mild conditions has made this compound indispensable in the synthesis of biologically active molecules, pharmaceutical intermediates, and advanced materials.

Recent studies have highlighted the potential of 4-formamidophenylboronic acid, pinacol ester in the development of novel materials with tailored electronic properties. Researchers have successfully incorporated this compound into conjugated systems, leading to materials with enhanced conductivity and stability. These findings underscore its importance in advancing technologies such as organic electronics and optoelectronics.

The structural integrity and reactivity of 4-formamidophenylboronic acid, pinacol ester are heavily influenced by its chemical composition. The presence of the formamide group introduces unique electronic effects that enhance its reactivity in certain reactions while providing stability in others. This dual functionality makes it a valuable component in both academic research and industrial applications.

In conclusion, 4-formamidophenylboronic acid, pinacol ester, with CAS number 480424-94-0, stands as a testament to the ingenuity and progress in modern organic chemistry. Its role in facilitating complex molecular constructions and its contributions to material science highlight its significance as a key compound in contemporary research and development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:480424-94-0)4-Formamidophenylboronic acid, pinacol ester
A827434
清らかである:99%
はかる:5g
価格 ($):345.0